

A Technical Guide to the Predicted Spectroscopic Data of α -(2-Bromophenyl)benzylamine

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Compound of Interest

Compound Name: α -(2-Bromophenyl)benzylamine

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Introduction

α -(2-Bromophenyl)benzylamine is a secondary amine containing both a brominated and an unsubstituted phenyl ring attached to a central aminomethine group. As a derivative of benzylamine, it holds potential as an intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles. This document aims to serve as a valuable reference for the identification and characterization of **α -(2-Bromophenyl)benzylamine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **α -(2-Bromophenyl)benzylamine**. These values are estimations based on data from analogous compounds such as 2-bromotoluene, N-benzylaniline, and other substituted benzylamines.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|-----------------------|-------------|--------------------------|
| ~ 7.6 | Doublet | 1H | Aromatic H (ortho to Br) |
| ~ 7.1 - 7.4 | Multiplet | 8H | Aromatic H's |
| ~ 5.0 - 5.2 | Singlet/Broad Singlet | 1H | Methine H (-CH-) |
| ~ 2.0 - 3.0 | Broad Singlet | 1H | Amine H (-NH-) |

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------|
| ~ 140 - 145 | Aromatic C (C-N) |
| ~ 127 - 133 | Aromatic CH's |
| ~ 122 | Aromatic C (C-Br) |
| ~ 60 - 65 | Methine C (-CH-) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|--------------------------------------|
| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |
| ~ 3020 - 3080 | Medium | Aromatic C-H Stretch |
| ~ 1580 - 1610 | Medium to Strong | Aromatic C=C Bending |
| ~ 1450 - 1500 | Medium to Strong | Aromatic C=C Bending |
| ~ 1250 - 1335 | Medium to Strong | Aromatic C-N Stretch |
| ~ 1020 | Strong | C-Br Stretch |
| ~ 750 | Strong | ortho-disubstituted Benzene C-H Bend |
| ~ 690 - 740 | Strong | Monosubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z Ratio | Predicted Identity |
|-----------|---|
| 261/263 | [M] ⁺ (Molecular ion, bromine isotope pattern) |
| 182 | [M - Br] ⁺ |
| 184 | [C ₆ H ₅ CHNHC ₆ H ₅] ⁺ (Loss of HBr) |
| 169/171 | [BrC ₆ H ₄ CH ₂] ⁺ |
| 91 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[\[1\]](#)[\[2\]](#)
- **^1H NMR:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR:** Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

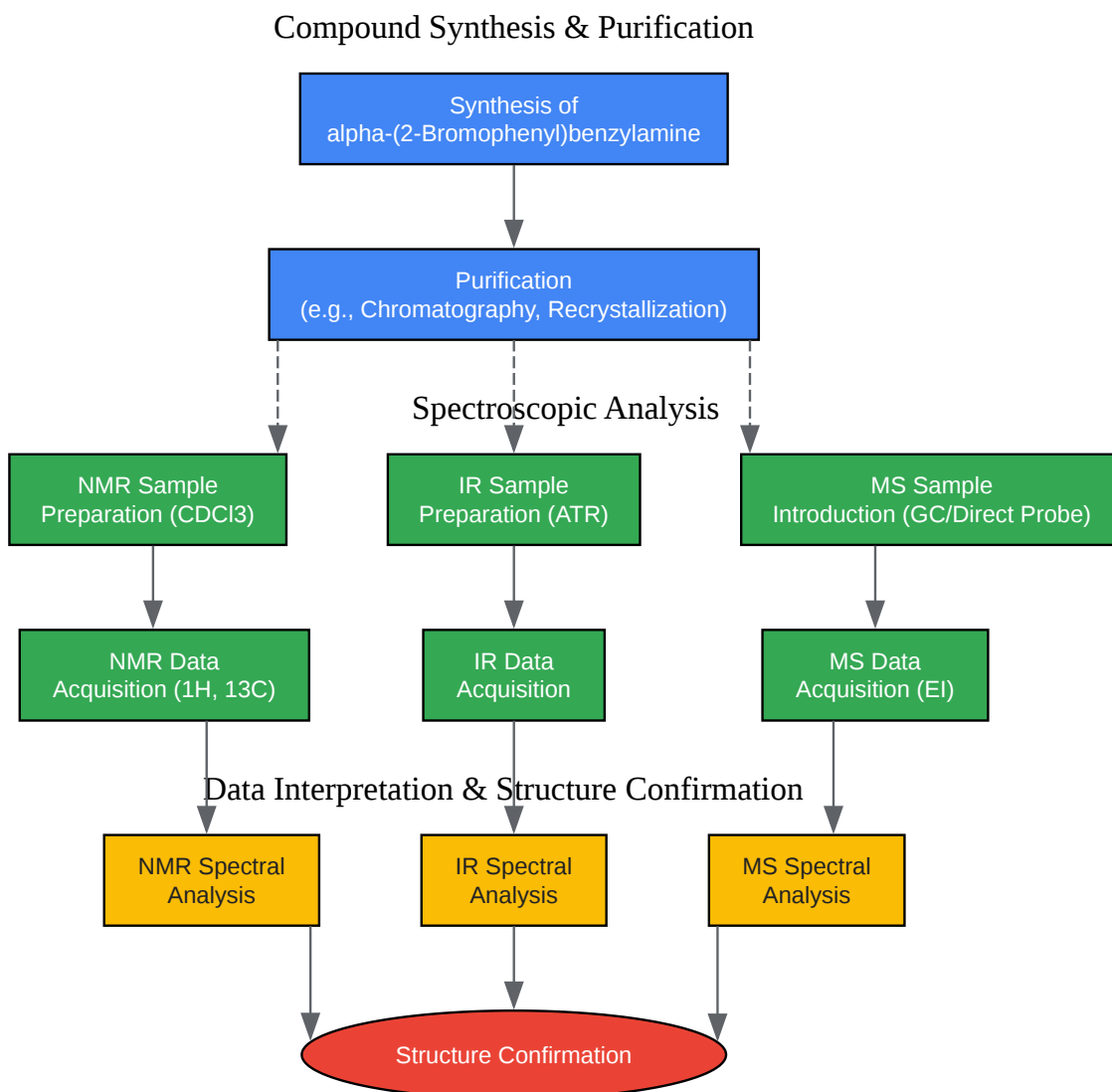
- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Parameters:** Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.[\[6\]](#)

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by using a direct insertion probe.[\[7\]](#)[\[8\]](#)
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **alpha-(2-Bromophenyl)benzylamine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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